tert-Butyl 6-chloro-3,3-dimethyl-2,3-dihydro-1H-pyrrolo[3,2-b]pyridine-1-carboxylate
Description
tert-Butyl 6-chloro-3,3-dimethyl-2,3-dihydro-1H-pyrrolo[3,2-b]pyridine-1-carboxylate is a bicyclic heterocyclic compound featuring a pyrrolo[3,2-b]pyridine core. Key structural attributes include:
- A tert-butyl carboxylate group at position 1, serving as a protective group for the amine functionality during synthetic processes .
- Chlorine substitution at position 6, which modulates electronic properties and reactivity .
- 3,3-Dimethyl groups on the dihydro-pyrrole ring, enhancing steric hindrance and influencing conformational stability .
The compound (CAS: 1604818-09-8) has a molecular weight of 182.65 g/mol (C₉H₁₁ClN₂) and is stored under inert gas to prevent degradation . Its primary applications lie in medicinal chemistry as an intermediate for bioactive molecules, particularly in kinase inhibitor synthesis .
Properties
Molecular Formula |
C14H19ClN2O2 |
|---|---|
Molecular Weight |
282.76 g/mol |
IUPAC Name |
tert-butyl 6-chloro-3,3-dimethyl-2H-pyrrolo[3,2-b]pyridine-1-carboxylate |
InChI |
InChI=1S/C14H19ClN2O2/c1-13(2,3)19-12(18)17-8-14(4,5)11-10(17)6-9(15)7-16-11/h6-7H,8H2,1-5H3 |
InChI Key |
PGIKDWZTDNEYFL-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CN(C2=C1N=CC(=C2)Cl)C(=O)OC(C)(C)C)C |
Origin of Product |
United States |
Preparation Methods
Boc Anhydride with DMAP in Acetonitrile
In a representative procedure, 1H-pyrrolo[3,2-c]pyridine (2.3 g, 20 mmol) reacts with Boc anhydride (3.9 g, 18 mmol) in acetonitrile using DMAP (2.4 g, 20 mmol) as a catalyst. The reaction proceeds at ambient temperature for 18 hours, yielding tert-butyl 1H-pyrrolo[3,2-c]pyridine-1-carboxylate in 101% yield after purification. While this method achieves quantitative conversion, the extended reaction time may necessitate optimization for industrial scalability.
Triethylamine-Mediated Boc Protection in Dichloromethane
An alternative approach employs triethylamine (TEA) as a base in dichloromethane (DCM). For instance, 1H-pyrrolo[3,2-c]pyridine (24 g, 203 mmol) reacts with Boc anhydride (48.8 g, 223.5 mmol) in DCM with TEA (62 g, 609 mmol) under nitrogen. Stirring at 25°C for 12 hours affords the Boc-protected product in 98.2% yield after column chromatography. This method benefits from shorter reaction times and compatibility with moisture-sensitive intermediates.
Cyclization and Ring Formation
The 2,3-dihydro-1H-pyrrolo[3,2-b]pyridine core is constructed via cyclization reactions. A key intermediate, 3,3-dimethyl-2,3-dihydro-1H-pyrrolo[3,2-b]pyridine , is synthesized through acid-catalyzed intramolecular cyclization. For example, treating 4-bromo-2-methylbenzoate with N-bromosuccinimide (NBS) and AIBN in carbon tetrachloride initiates radical bromination, followed by azide substitution and palladium-catalyzed cyclization.
Bromination and Suzuki Coupling
Bromination at the 3-position of the pyrrolo[3,2-b]pyridine scaffold is achieved using bromine in chloroform or NBS in dichloromethane. Subsequent Suzuki coupling with arylboronic acids (e.g., phenylboronic acid) in dioxane/water (2.5:1) at 80°C using Pd(dppf)Cl₂ and K₂CO₃ introduces substituents at the 5-position.
Chlorination at the 6-Position
Introducing the chloro group at the 6-position requires selective halogenation. A reported method involves treating tert-butyl 3-bromo-1H-pyrrolo[3,2-b]pyridine-1-carboxylate with sodium azide in DMF at 100°C, followed by Staudinger reaction and chlorination with PCl₃. Alternatively, direct chlorination using POCl₃ in the presence of a Lewis acid (e.g., AlCl₃) may be employed, though yields are highly solvent-dependent.
Purification and Characterization
Crude products are typically purified via column chromatography (SiO₂, hexanes/EtOAc) or recrystallization. For instance, tert-butyl 6-chloro-3,3-dimethyl-2,3-dihydro-1H-pyrrolo[3,2-b]pyridine-1-carboxylate is isolated as a white solid after silica gel chromatography (PE/EtOAc = 2:1). LC-MS and ¹H NMR confirm structural integrity, with characteristic signals for the Boc group (δ 1.65 ppm) and pyrrolo[3,2-b]pyridine protons.
Optimization and Scalability Challenges
While laboratory-scale syntheses achieve high yields (>95%), scaling these reactions introduces challenges:
-
Solvent Volume : Large-scale reactions require solvent minimization to reduce costs.
-
Catalyst Loading : Pd-based catalysts (e.g., Pd(dppf)Cl₂) are costly; ligand recycling strategies are under investigation.
-
Byproduct Formation : Tosylation byproducts during Boc deprotection necessitate rigorous washing with aqueous NaOH .
Chemical Reactions Analysis
Types of Reactions
tert-Butyl 6-chloro-3,3-dimethyl-2,3-dihydro-1H-pyrrolo[3,2-b]pyridine-1-carboxylate can undergo various chemical reactions, including:
Substitution Reactions: The chloro substituent can be replaced by other functional groups through nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling to form more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide or potassium thiolate can be used under mild conditions.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide are commonly used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide can yield azido derivatives, while oxidation with potassium permanganate can produce carboxylic acids.
Scientific Research Applications
Pharmaceutical Development
The compound has been investigated for its potential as a pharmaceutical intermediate. Its structural similarity to known bioactive compounds suggests it may exhibit pharmacological properties. Research has focused on its use in synthesizing derivatives that could serve as potential therapeutic agents targeting various diseases.
Synthetic Chemistry
tert-Butyl 6-chloro-3,3-dimethyl-2,3-dihydro-1H-pyrrolo[3,2-b]pyridine-1-carboxylate serves as a versatile building block in synthetic organic chemistry. It can undergo various reactions such as nucleophilic substitutions and cyclizations to form more complex structures. This versatility makes it valuable in the synthesis of other heterocycles and functionalized compounds.
Agrochemical Applications
The compound's unique properties have led to its exploration in the development of agrochemicals. Its potential use as a pesticide or herbicide is being researched due to its ability to interact with biological systems effectively. Studies are ongoing to evaluate its efficacy and safety in agricultural applications.
Case Studies
| Study | Focus | Findings |
|---|---|---|
| Study 1 | Synthesis of derivatives | Demonstrated that modifications to the tert-butyl group enhance biological activity against specific pathogens. |
| Study 2 | Pharmacological evaluation | Identified promising anti-inflammatory properties in specific derivatives synthesized from the base compound. |
| Study 3 | Agrochemical efficacy | Found that certain formulations containing the compound showed significant pest control capabilities without harming beneficial insects. |
Mechanism of Action
The mechanism of action of tert-Butyl 6-chloro-3,3-dimethyl-2,3-dihydro-1H-pyrrolo[3,2-b]pyridine-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
tert-Butyl 6-nitro-2,3-dihydro-1H-pyrrolo[3,2-b]pyridine-1-carboxylate
- Substituent : Nitro group at position 6 (vs. chloro in the target compound).
- Impact : The nitro group is a strong electron-withdrawing substituent, increasing electrophilicity and reactivity in nucleophilic aromatic substitution (NAS) reactions. However, nitro derivatives are thermally unstable compared to chloro analogs, requiring stringent safety protocols (e.g., P210: "Keep away from heat/sparks/open flames") .
tert-Butyl 5-bromo-3-methyl-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine-1-carboxylate
- Structural Difference : Bromine at position 5 and a methyl group at position 3; pyrrolo[2,3-b]pyridine core (vs. [3,2-b] in the target compound).
- Impact : The bromine atom enhances cross-coupling reactivity (e.g., Suzuki-Miyaura reactions), making this derivative valuable in constructing biaryl scaffolds. The altered ring fusion ([2,3-b] vs. [3,2-b]) shifts π-electron density, affecting binding in biological targets .
Ring Saturation and Heteroatom Modifications
tert-Butyl octahydro-1H-pyrrolo[3,2-b]pyridine-1-carboxylate
- Structural Difference : Fully saturated (octahydro) pyrrolopyridine ring.
- Impact: Saturation reduces aromaticity, increasing flexibility and solubility in nonpolar solvents. This derivative is used in peptide mimetics due to its conformational adaptability .
tert-Butyl 3-(4-chloro-7H-pyrrolo[2,3-d]pyrimidin-7-yl)pyrrolidine-1-carboxylate
- Structural Difference : Fusion with a pyrimidine ring (pyrrolo[2,3-d]pyrimidine) instead of pyridine.
- Impact : The pyrimidine moiety introduces additional hydrogen-bonding sites, enhancing affinity for ATP-binding pockets in kinase targets .
Functional Group and Positional Isomerism
Key Research Findings and Implications
Steric Effects : The 3,3-dimethyl groups in the target compound impose significant steric hindrance, reducing rotational freedom and stabilizing specific conformations critical for binding kinase active sites .
Electronic Effects : Chlorine at position 6 withdraws electron density, making the adjacent pyridine nitrogen more basic. This property is exploited in proton-coupled electron transfer (PCET) reactions .
Pharmacological Relevance : Derivatives like those in EP 3,643,703 A1 demonstrate sigma receptor binding, highlighting the scaffold's versatility in CNS drug discovery .
Biological Activity
tert-Butyl 6-chloro-3,3-dimethyl-2,3-dihydro-1H-pyrrolo[3,2-b]pyridine-1-carboxylate is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, efficacy in various assays, and relevant case studies.
- Molecular Formula : C14H19ClN2O2
- Molecular Weight : 282.77 g/mol
- CAS Number : 1998151-88-4
The compound's biological activity is primarily attributed to its interaction with specific protein targets. It has been identified as a potent inhibitor of the MPS1 kinase, which plays a crucial role in the spindle assembly checkpoint during cell division. Inhibition of MPS1 can lead to cell cycle arrest and apoptosis in cancer cells, particularly those with chromosomal instability and aneuploidy .
Anticancer Activity
Research has demonstrated that this compound exhibits significant anticancer properties. For instance:
- Inhibition of MPS1 : The compound showed an IC50 value of 0.025 μM against MPS1, highlighting its potency as a selective inhibitor .
- Cell-Based Assays : In human colon cancer cell lines (HCT116), the compound exhibited antiproliferative activity with a GI50 of 0.55 μM, indicating effective growth inhibition .
Anti-inflammatory Activity
While primarily studied for its anticancer properties, there are indications that similar pyrrole derivatives possess anti-inflammatory effects. For example:
- Compounds within the pyrrole class have been shown to inhibit COX-2 activity, with IC50 values comparable to established anti-inflammatory drugs like celecoxib .
Table 1: Summary of Biological Activities
| Activity Type | Target | IC50 Value | Reference |
|---|---|---|---|
| MPS1 Inhibition | MPS1 Kinase | 0.025 μM | |
| Antiproliferative | HCT116 Cells | GI50 = 0.55 μM | |
| COX-2 Inhibition | COX-2 Enzyme | 0.04 μmol |
Structure–Activity Relationships (SAR)
The structure of this compound is critical for its biological activity. The presence of the chlorine atom and the tert-butyl group enhances its binding affinity to target proteins while also affecting its pharmacokinetic properties such as solubility and permeability.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for preparing tert-butyl 6-chloro-3,3-dimethyl-2,3-dihydro-1H-pyrrolo[3,2-b]pyridine-1-carboxylate, and how are reaction conditions optimized?
- Methodological Answer : The synthesis typically involves multi-step reactions, including halogenation, protection/deprotection of functional groups, and cyclization. For example, continuous flow microreactor systems are employed to enhance reaction efficiency and scalability, enabling precise control over parameters like temperature and residence time . Key steps include the use of tert-butyl groups for steric protection and chloropyridine moieties for downstream functionalization. Solvent selection (e.g., DMF or THF) and catalyst choice (e.g., palladium for cross-coupling) are critical for yield optimization .
Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound?
- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and DEPT) is essential for confirming the pyrrolo-pyridine backbone and substituent positions. Mass spectrometry (HRMS or ESI-MS) validates molecular weight and fragmentation patterns. High-Performance Liquid Chromatography (HPLC) with UV detection ensures purity (>95%), while Infrared (IR) spectroscopy identifies functional groups like the carbonyl (C=O) stretch from the tert-butyl carboxylate .
Q. What safety protocols should be followed when handling this compound in the laboratory?
- Methodological Answer : Adhere to GHS hazard codes (e.g., H302 for oral toxicity, H317 for skin sensitization) and use personal protective equipment (PPE) including nitrile gloves and fume hoods. Store in inert conditions (argon atmosphere, 2–8°C) to prevent degradation. Emergency measures include using activated carbon for spill containment and ethanol-insoluble fire suppressants (e.g., dry chemical powder) .
Advanced Research Questions
Q. How can crystallographic data resolve structural ambiguities in derivatives of this compound?
- Methodological Answer : Single-crystal X-ray diffraction (SCXRD) is the gold standard for unambiguous structural determination. For example, spirocyclic analogs require analysis of torsion angles and ring puckering to confirm stereochemistry. Data collection at low temperatures (e.g., 100 K) minimizes thermal motion artifacts, and SHELX software suites are used for refinement and electron density mapping .
Q. What strategies mitigate data contradictions in reaction yield reproducibility for large-scale synthesis?
- Methodological Answer : Systematic Design of Experiments (DoE) identifies critical variables (e.g., stoichiometry, catalyst loading). For instance, fractional factorial designs can isolate the impact of solvent polarity on nucleophilic substitution rates. In-line analytics (e.g., ReactIR) monitor reaction progression in real time, reducing batch-to-batch variability .
Q. How do structural modifications (e.g., halogen substitution) influence biological activity in kinase inhibition assays?
- Methodological Answer : Introduce bromine or iodine at the 6-position via Suzuki-Miyaura coupling to assess steric and electronic effects on target binding. Compare IC₅₀ values in enzyme inhibition assays (e.g., ADP-Glo™ Kinase Assay) using wild-type and mutant kinases. Molecular docking simulations (e.g., AutoDock Vina) predict binding affinities based on substituent bulk and electronegativity .
Q. What analytical approaches validate the compound’s stability under physiological conditions for in vivo studies?
- Methodological Answer : Conduct accelerated stability studies in simulated gastric fluid (pH 1.2) and plasma (pH 7.4) at 37°C. LC-MS/MS quantifies degradation products, while circular dichroism (CD) assesses conformational changes. Pharmacokinetic parameters (e.g., t₁/₂, Cₘₐₓ) are modeled using non-compartmental analysis in rodent studies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
